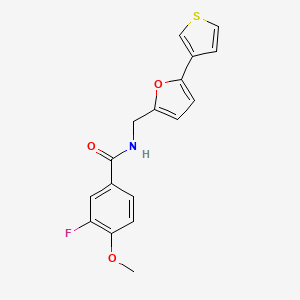

![molecular formula C10H16ClF2N B2517353 2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride CAS No. 2098069-48-6](/img/structure/B2517353.png)

2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

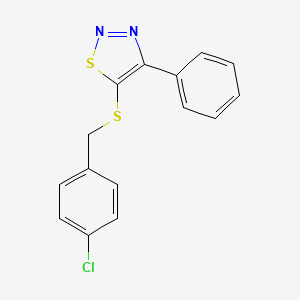

“2’,2’-Difluoro-3’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride” is a chemical compound with the molecular formula C10H16ClF2N . Its molecular weight is 223.69 . The IUPAC name for this compound is (1R,5S)-2’,2’-difluoro-3’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15F2N.ClH/c1-6-9(10(6,11)12)4-7-2-3-8(5-9)13-7;/h6-8,13H,2-5H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis and Structural Analysis 2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride is a structurally complex molecule, and its synthesis involves intricate chemical processes. One related compound was synthesized through a multi-step process involving the conversion of 5-hydroxymethyl-2-furfuraldehyde to 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride. This process emphasized the importance of precise control over chemical conditions to avoid impurities and achieve high yield (Connolly et al., 2010). Furthermore, studies on the crystal and molecular structure of related compounds, such as 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, provide insights into the conformational characteristics and hydrogen bonding patterns, which are crucial for understanding their chemical behavior and potential applications (Manjunath et al., 2011).

Chemical Reactivity and Building Blocks The synthesis of related compounds often leads to the formation of structures that serve as key building blocks for further chemical transformations. For instance, the synthesis of azaspirocycles involved the conversion of omega-unsaturated dicyclopropylmethylamines into heterocyclic compounds like 5-azaspiro[2.4]heptanes, which are vital for drug discovery due to their functionalized pyrrolidines, piperidines, and azepines (Wipf et al., 2004). The diversity-oriented synthesis approach underlines the importance of these compounds in creating complex and functionally diverse molecular architectures for pharmaceutical applications.

Biological Applications

Receptor Binding and Imaging Compounds structurally similar to 2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride have been investigated for their receptor binding properties and potential use in imaging. For example, the identification of specific radiotracers for the nociceptin opioid peptide (NOP) receptor has been a significant step in understanding receptor binding and functioning. One such compound demonstrated high binding affinity and selectivity for the NOP receptor, making it a promising candidate for receptor occupancy measurements and potentially for positron emission tomography (PET) imaging in higher species (Zhang et al., 2014).

Anti-Tumor and Anti-Angiogenic Activities Certain azaspiro bicyclic hydantoin derivatives, which share structural similarities with 2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride, have shown significant anti-proliferative activity against various cancer cells. These compounds have demonstrated the ability to inhibit tumor growth and angiogenesis, indicating their potential in cancer therapy. The inhibition of VEGF secretion, a key factor in angiogenesis, by these compounds further supports their role in anti-tumor activity (Basappa et al., 2009).

Eigenschaften

IUPAC Name |

1',1'-difluoro-3'-methylspiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2N.ClH/c1-6-9(10(6,11)12)4-7-2-3-8(5-9)13-7;/h6-8,13H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOLULLVCFAXDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(C1(F)F)CC3CCC(C2)N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2517271.png)

![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2517275.png)

![N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2517278.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517289.png)

![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)

![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)